molecular formula C12H18Cl2N4 B2593753 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride CAS No. 2093718-99-9

3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride

カタログ番号: B2593753
CAS番号: 2093718-99-9
分子量: 289.2
InChIキー: OADNGJLWSFLSMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride is a heterocyclic compound featuring a triazolopyridine core fused with a piperidine moiety via a methylene bridge. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications.

The piperidine ring introduces conformational rigidity and basicity, which can influence receptor binding and pharmacokinetic properties.

特性

IUPAC Name

3-(piperidin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-2-7-16-11(5-1)14-15-12(16)8-10-4-3-6-13-9-10;;/h1-2,5,7,10,13H,3-4,6,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADNGJLWSFLSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxaldehydes under acidic or basic conditions.

    Alkylation: The triazolopyridine intermediate is then alkylated with a suitable alkylating agent, such as a halomethylpiperidine, to introduce the piperidine moiety.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

科学的研究の応用

3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Purity Key Features
Target Compound : 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride C₁₂H₁₉Cl₂F₃N₄ (as per ) Piperidine-methyl-triazolopyridine Not reported Not reported Dihydrochloride salt; flexible methylene linker
Compound 41 () C₂₅H₂₃F₃N₄O 6-Methoxy-triazolopyridine; trifluoromethyl 147–152 >95% Enhanced lipophilicity from trifluoromethyl; methoxy improves solubility
Compound 48 () C₁₉H₁₈F₃N₅O 6-Cyano-triazolopyridine; piperidine-carbonyl Not reported >95% Carbonitrile group increases electronegativity; carbonyl linker
{6-Methyl-triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride () C₈H₁₀Cl₂N₄ 6-Methyl-triazolopyridine; methanamine Not reported >97% Smaller molecular weight; amine group for salt formation
Trazodone Related Compound C () C₁₉H₂₂Cl₂N₅O Piperazine-propyl-triazolopyridine; chloro Not reported Certified Chlorophenyl group enhances receptor affinity; propyl linker

Pharmacological and Physicochemical Implications

  • Lipophilicity and Bioavailability : The trifluoromethyl group in Compound 43 () increases metabolic stability compared to the target compound’s simpler methylene-piperidine structure. However, the dihydrochloride salt form in the target compound likely improves aqueous solubility, critical for oral administration .
  • Structural Flexibility vs. Rigidity : The methylene linker in the target compound allows conformational adjustment, whereas rigid carbonyl linkers (e.g., Compound 48) may restrict binding modes .
  • Purity and Standardization : Compounds like Trazodone Related Compound C () are certified reference standards, emphasizing the importance of high purity (>95%) in pharmacological studies .

Key Differentiators of the Target Compound

  • Salt Form : The dihydrochloride salt enhances solubility over neutral analogs (e.g., Compound 41).
  • Piperidine vs. Piperazine: Piperidine’s lower basicity compared to piperazine (in ’s Trazodone analog) may reduce off-target interactions with monoamine receptors .

生物活性

The compound 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride is a member of the triazolo-pyridine class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride
  • Molecular Formula : C11H15Cl2N5
  • Molecular Weight : 276.17 g/mol

The biological activity of 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds in the triazolo-pyridine class have been shown to inhibit kinases and other enzymes by binding to their active sites. This inhibition can alter critical signaling pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission and other physiological processes.

Anticancer Properties

Research has indicated that triazolo-pyridine derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The MTT assay has demonstrated that related triazolo compounds exhibit stronger cytotoxic effects than standard chemotherapeutics like cisplatin on breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanisms of Action : These compounds can induce apoptosis through caspase activation (caspase 9, 8, and 3/7), leading to increased expression of pro-apoptotic factors such as p53 and Bax while inhibiting anti-apoptotic pathways like NF-kB .

Antimicrobial Activity

Similar triazolo compounds have also shown antimicrobial activity against various pathogens. For example:

  • Compounds with a triazole moiety have been reported to possess moderate to good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Neuroprotective Effects

Some studies suggest that triazolo-pyridines may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies and Experimental Findings

StudyFindings
Cytotoxicity Study Demonstrated that triazolo derivatives significantly inhibited cell growth in cancer cell lines compared to control .
Apoptosis Induction Indicated that the compound activates intrinsic apoptotic pathways through caspase activation .
Antimicrobial Testing Showed promising activity against a range of bacterial strains .

Q & A

Basic: What are the recommended synthetic routes for 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyridine core followed by coupling to a piperidine moiety via a methyl linker. Key steps include:

  • Oxidative cyclization : Sodium hypochlorite in ethanol at room temperature is used to form the triazolo-pyridine ring, ensuring a green chemistry approach (73% yield) .
  • Methyl-piperidine coupling : Alkylation or reductive amination under controlled pH and temperature (e.g., HCl-mediated salt formation for stability) .
  • Optimization : Reaction parameters such as solvent polarity (ethanol vs. DMSO), temperature (20–25°C for cyclization), and stoichiometry (1:1.2 molar ratio for intermediates) are critical for purity (>95%) .

Basic: How is the compound characterized to confirm structural integrity and purity?

Answer:
Standard analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the triazolo-pyridine (δ 8.2–8.5 ppm for aromatic protons) and piperidine (δ 2.5–3.0 ppm for methylene) moieties .
  • Mass spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 291.18 (base compound) and 239.14 g/mol (dihydrochloride form) .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) ensures >98% purity .

Basic: What preliminary biological activities have been reported for this compound?

Answer:
Triazolo-pyridine-piperidine hybrids exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anticancer potential : IC50_{50} = 12.5 µM in MCF-7 breast cancer cells via apoptosis induction .
  • Neuropharmacological effects : Moderate binding affinity (Ki_i = 150 nM) to σ-1 receptors, suggesting CNS applications .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for target specificity?

Answer:
Key SAR insights include:

  • Triazolo-pyridine substitution : Electron-withdrawing groups (e.g., Cl at position 6) enhance antimicrobial activity but reduce CNS permeability .
  • Piperidine modifications : N-Methylation improves metabolic stability (t1/2_{1/2} increased from 2.1 to 4.8 h in vitro) but decreases σ-1 receptor binding .
  • Linker flexibility : Replacing the methyl group with ethylene reduces conformational rigidity, lowering anticancer potency by 40% .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
  • Impurity interference : Residual solvents (e.g., DMSO) in <95% pure samples can artificially inflate activity .
  • Dosage protocols : IC50_{50} values vary with exposure time (24 vs. 48 hr) .
    Mitigation : Standardize assays using USP/EP guidelines and validate purity via orthogonal methods (e.g., LC-MS vs. NMR) .

Advanced: What computational methods are effective in predicting the binding modes of this compound to biological targets?

Answer:

  • Molecular docking : AutoDock Vina simulates interactions with σ-1 receptors (binding energy ≤ -8.5 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, identifying key hydrogen bonds with Asp126 and Tyr103 .
  • QSAR models : CoMFA and CoMSIA correlate logP values (<2.5) with improved blood-brain barrier penetration .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Degrades by 5% after 6 months at -20°C in airtight, light-protected containers .
  • Solubility : >10 mg/mL in water (due to dihydrochloride salt) but <1 mg/mL in DMSO .
  • Handling : Use inert atmospheres (N2_2) during synthesis to prevent oxidation of the triazole ring .

Advanced: How can researchers design analogs to overcome pharmacokinetic limitations (e.g., poor oral bioavailability)?

Answer:
Strategies include:

  • Prodrug synthesis : Esterification of the piperidine nitrogen increases logP from 1.2 to 2.8, enhancing absorption .
  • CYP450 inhibition : Co-administration with ketoconazole (CYP3A4 inhibitor) boosts AUC by 70% in rat models .
  • Nanoparticle encapsulation : PLGA-based NPs improve half-life from 2.3 to 8.7 hr in vivo .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

  • Matrix effects : Plasma proteins reduce MS signal by 30%; use isotope-labeled internal standards (e.g., 13^{13}C6_6-analog) .
  • Detection limits : UPLC-MS/MS achieves LOD = 0.1 ng/mL with a linear range of 0.5–500 ng/mL .
  • Sample preparation : Solid-phase extraction (C18 cartridges) recovers >85% of the compound from serum .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill management : Neutralize with 5% sodium bicarbonate and dispose via hazardous waste channels .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。